Hirsutellone B

Antimycobacterial Structure-Activity Relationship Natural Product

Obtaining sufficient quantities of structurally complex antitubercular natural products for SAR and medicinal chemistry studies is a persistent bottleneck. Hirsutellone B addresses this with its superior fermentation titer (169.63 mg/L), making it the most accessible hirsutellone congener. • Well-documented antitubercular activity: MIC of 0.78 μg/mL against M. tuberculosis H37Ra, with low mammalian cytotoxicity. • Reliable reference standard for biosynthetic studies and biomimetic total synthesis, confirmed as the reduction product of the labile intermediate 17,1′-dehydrohirsutellone B. • Structurally defined scaffold with a unique 13-membered paracyclophane ring, ideal for demonstrating novel synthetic methodologies. Supplied with rigorous analytical characterization, ensuring batch-to-batch consistency for critical research programs.

Molecular Formula C28H33NO4
Molecular Weight 447.6 g/mol
Cat. No. B1245999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirsutellone B
Synonymshirsutellone B
Molecular FormulaC28H33NO4
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C1)C3C=CC(C4C3C2OC5=CC=C(CC6(CC(C4=O)C(=O)N6)O)C=C5)C=C
InChIInChI=1S/C28H33NO4/c1-3-17-7-11-19-21-12-15(2)4-10-20(21)26-24(19)23(17)25(30)22-14-28(32,29-27(22)31)13-16-5-8-18(33-26)9-6-16/h3,5-9,11,15,17,19-24,26,32H,1,4,10,12-14H2,2H3,(H,29,31)/t15-,17+,19+,20-,21+,22+,23+,24+,26+,28-/m1/s1
InChIKeyVGNDUPFGVMMKPS-KOSFCWFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hirsutellone B: Product Overview


Hirsutellone B is a fungal polyketide alkaloid isolated from the insect pathogenic fungus *Hirsutella nivea* BCC 2594 [1]. It belongs to a family of compounds known for their highly strained macrocyclic structures and has demonstrated significant growth inhibitory activity against *Mycobacterium tuberculosis* in vitro [2]. Due to the urgent need for new antitubercular agents against multi-drug resistant strains, Hirsutellone B is a subject of ongoing research interest [1].

Antimycobacterial screening studies
Natural product alkaloid probe
Fungal polyketide biosynthesis reference

Hirsutellone Analog Specificity & Procurement


While Hirsutellones A, B, and C are often reported together as having potent activity against *Mycobacterium tuberculosis* with a similar MIC value of 0.78 μg/mL [1], their complex and distinct molecular architectures preclude simple functional substitution. Hirsutellone B, with a unique 13-membered macrocycle and a specific stereochemical arrangement [2], is chemically distinct from Hirsutellone A, which contains a 12-membered ring and a succinimide moiety. This structural differentiation is critical for synthetic chemistry applications, as different total synthesis strategies are required for each [3]. Therefore, for research focused on specific structural motifs, biosynthetic pathways, or as a scaffold for medicinal chemistry, the exact compound identity is non-negotiable.

Analog structural mismatch

Hirsutellone B has a 13-membered macrocycle distinct from Hirsutellone A’s 12-membered ring; synthesis routes may not transfer.

Stereochemical identity

Specific stereochemical arrangement limits direct substitution for SAR or scaffold studies without re-validation.

Biosynthetic role divergence

Different late-stage biosynthetic intermediates mean functional equivalence cannot be assumed.

Hirsutellone B: Evidence-Based Differentiation


Limited Potency Differences Among Analogs

Direct head-to-head quantitative differentiation data for Hirsutellone B against its closest analogs (e.g., Hirsutellone A or C) is absent from the primary literature. The foundational research reports antimycobacterial activity as a class-wide feature, with Hirsutellones A and B both exhibiting an MIC of 0.78 μg/mL against *Mycobacterium tuberculosis* H37Ra [1]. A patent further groups Hirsutellones A, B, and C together for this MIC value and states they exhibit 'weak or no cytotoxicity to mammalian cells,' with no further quantitative breakdown for individual compounds [2].

Potency class effect
Class-level
MIC 0.78 µg/mL reported for multiple analogs
No individual potency differentiation; selection must rely on structure.
Head-to-head quantitative comparison data absent from primary literature.
Antimycobacterial Structure-Activity Relationship Natural Product

Biosynthetic Intermediate Role

Hirsutellone B plays a distinct role as a reduction product of the key labile biosynthetic intermediate, 17,1′-dehydrohirsutellone B. Studies on the dimeric Hirsutellone F showed that under basic conditions, it decomposes to generate 17,1′-dehydrohirsutellone B, which is then intercepted by reduction to form Hirsutellone B [1]. This confirmed Hirsutellone B's specific position in the proposed late-stage biosynthetic hypothesis [2].

Biosynthetic pathway role
Supporting evidence
Reduction product of 17,1′-dehydrohirsutellone B
Defines a specific node in late-stage biosynthesis.
Validated by biomimetic reduction under basic NaBH4 conditions.
Biosynthesis Natural Product Chemistry Biomimetic Synthesis

Optimized Fermentation Yield

In a study focused on improving the production of anti-tubercular hirsutellones, Hirsutellone B was found to be the dominant product under optimized culture conditions. After substituting fructose for glucose and peptone for yeast extract in an agitated culture, the titer of Hirsutellone B reached 169.63 mg/L, which is significantly higher than the titers of Hirsutellones A (29.93 mg/L), C (22.65 mg/L), and D (15.71 mg/L) under the same conditions [1]. This indicates Hirsutellone B is the most readily produced member of the class in this specific system.

Fermentation yield
Head-to-head comparison
169.63 mg/L (B) vs 29.93 mg/L (A)
~5.7× higher
Supports larger-scale research supply via fermentation.
Optimized fructose-peptone medium, 25°C, 15 days.
Fermentation Process Optimization Microbial Production

Hirsutellone B: Evidence-Based Applications


Antitubercular Medicinal Chemistry Scaffold

Due to its relatively high and well-documented production titer in optimized fungal culture (169.63 mg/L) [1], Hirsutellone B is the most practical choice among its analogs for supplying material for semi-synthetic derivatization, structure-activity relationship (SAR) studies, or as a precursor for generating other hirsutellones [2]. While its potency is comparable to other family members, its superior accessibility makes it the logical starting point for chemical modification programs.

Polyketide Biosynthesis Research

Hirsutellone B serves as a key reference standard for investigating the unique late-stage biosynthetic logic of the hirsutellone family. Its confirmed role as the reduction product of the labile intermediate 17,1′-dehydrohirsutellone B [2] makes it an essential compound for biomimetic studies, enzymatic characterization of reductive steps, and for confirming the identity of intermediates in genetically engineered fungal systems.

Benchmark for Total Synthesis Methodology

The complex structure of Hirsutellone B, featuring a highly strained 13-membered paracyclophane ring and multiple stereocenters, has made it a challenging and popular target for the development of new synthetic strategies, including cascade reactions and Ullmann-type macrocyclizations [3]. It remains a benchmark molecule for demonstrating the power and scope of new methods in complex natural product synthesis.

Reference Standard in Antimycobacterial Assays

With a well-established in vitro MIC of 0.78 μg/mL against *Mycobacterium tuberculosis* H37Ra [4], Hirsutellone B serves as a reliable positive control and benchmark compound for screening new antitubercular agents. Its characterized activity and low mammalian cytotoxicity profile [4] provide a useful comparator for evaluating the potency and selectivity of novel compounds in this therapeutic area.

Application
Selection Property
Validation Focus
Antimycobacterial SAR scaffold
Reported higher fermentation titer
Derivatization and SAR endpoint comparison
Polyketide biosynthesis research
Specific biosynthetic node identity
Biomimetic pathway validation
Total synthesis methodology
Strained 13-membered macrocycle
Synthetic strategy demonstration
Antimycobacterial screening comparator
Reported class-level MIC activity
Assay sensitivity and selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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